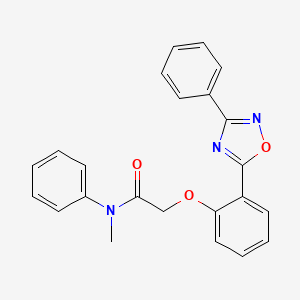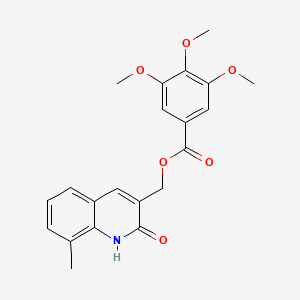
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3,5-dimethoxybenzamide, also known as HMQ-TFA, is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3,5-dimethoxybenzamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, this compound has been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3,5-dimethoxybenzamide is not fully understood, but it has been suggested that it may act by inhibiting the production of reactive oxygen species and reducing inflammation. Additionally, this compound may modulate the activity of certain enzymes and proteins involved in neurodegenerative processes.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to improve mitochondrial function and reduce apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3,5-dimethoxybenzamide in lab experiments is its high purity and stability. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3,5-dimethoxybenzamide. One potential direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Additionally, studies could be conducted to determine the optimal dosage and administration route for this compound in treating neurodegenerative diseases. Finally, further research could be conducted to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3,5-dimethoxybenzamide can be synthesized through various methods, but the most commonly used method involves the reaction of 2-hydroxy-6-methylquinoline with N-isobutyl-3,5-dimethoxybenzoyl chloride in the presence of triethylamine and trifluoroacetic acid. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-15(2)13-26(24(28)18-10-20(29-4)12-21(11-18)30-5)14-19-9-17-8-16(3)6-7-22(17)25-23(19)27/h6-12,15H,13-14H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPDUIVYRBMXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7704060.png)


